3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
Description
The compound 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (CAS: 2034523-99-2) is a trifluoromethyl-substituted ketone featuring a piperidine ring linked to a pyrimidinyloxy group. Its molecular formula is C₁₁H₁₂F₃N₃O₂, with a molecular weight of 283.23 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine moiety may confer binding affinity for kinase targets.
Properties
IUPAC Name |
3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)6-11(19)18-5-1-2-9(7-18)20-10-3-4-16-8-17-10/h3-4,8-9H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLKLDDKRETPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of a suitable pyrimidine derivative with an appropriate reagent to introduce the desired functional groups.
Introduction of the piperidinyl group: The pyrimidinyl intermediate is then reacted with a piperidine derivative under suitable conditions to form the piperidinyl-pyrimidinyl intermediate.
Addition of the trifluoromethyl group: Finally, the trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biology: It is used in biochemical studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to specific active sites on target proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural Analog 1: (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one (3aj)
- Molecular Formula : C₂₇H₂₅FN₆O₄S
- Key Features :
- Biological Implications : The sulfonyl group may improve solubility but reduce membrane permeability compared to the trifluoromethyl group in the target compound.
Structural Analog 2: 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
- Molecular Formula : C₂₄H₂₂N₆O₂ (estimated)
- Key Features: Features an α,β-unsaturated ketone (propenone) instead of a trifluoropropanone. The pyrazolo-pyrimidine core is retained, but the absence of a pyrimidinyloxy group may alter target selectivity .
Structural Analog 3: 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one
- Molecular Formula : C₃₂H₂₆F₄N₄O₄
- Key Features: Incorporates a chromenone scaffold and morpholino substituent, diverging from the piperidine-pyrimidine linkage. Reported melting point: 193–196°C, with a molecular ion peak at m/z 586.3 (M⁺+1) .
- Thermal Stability : Higher melting point compared to the target compound (data unavailable for the latter) suggests stronger intermolecular interactions.
Data Table: Comparative Analysis
Key Structural and Functional Divergences
- Trifluoromethyl vs. Sulfonyl Groups : The target compound’s CF₃ group enhances electronegativity and metabolic resistance, whereas the sulfonyl group in Analog 1 may improve aqueous solubility but increase molecular weight .
- Pyrimidinyloxy vs. Pyrazolo-Pyrimidine Cores : The pyrimidinyloxy group in the target compound likely offers distinct hydrogen-bonding interactions compared to the fused pyrazolo-pyrimidine systems in Analogs 1 and 2 .
- Piperidine Linkage: All analogs retain a piperidine ring, critical for conformational flexibility and target binding. However, modifications like the morpholino group in Analog 3 could alter basicity and pharmacokinetics .
Biological Activity
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The compound features a trifluoromethyl group, a piperidine ring, and a pyrimidine moiety. Its molecular structure can be represented as follows:
Research indicates that this compound acts primarily as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in metabolic regulation by phosphorylating and inactivating the pyruvate dehydrogenase complex, which is essential for aerobic metabolism. Inhibition of PDHK leads to increased oxidative metabolism and decreased lactate production, which can be beneficial in cancer therapy where metabolic reprogramming is often observed .
Inhibition of Pyruvate Dehydrogenase Kinase
The compound has shown efficacy as a PDHK inhibitor. PDHK inhibition can enhance the conversion of pyruvate to acetyl-CoA, promoting cellular respiration over fermentation. This shift is particularly advantageous in cancer cells that rely on glycolysis for energy production .
Anticancer Properties
Studies have demonstrated that compounds similar to 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves modulation of metabolic pathways and enhancement of reactive oxygen species (ROS) production, leading to cell death .
Case Studies
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines through PDHK inhibition. |
| Metabolic profiling | Showed altered metabolic flux towards oxidative phosphorylation in treated cells compared to controls. |
| Animal model studies | Indicated reduced tumor growth rates in xenograft models when treated with the compound, confirming its potential as an anticancer agent. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
